molecular formula C6H13Cl2N3 B6200066 dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 2694727-90-5

dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B6200066
CAS No.: 2694727-90-5
M. Wt: 198.1
InChI Key:
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Description

Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of pyrazole derivatives with dimethylamine. One common method includes the alkylation of 1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-4-carbaldehyde
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Aminopyrazole

Uniqueness

Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride involves the reaction of 1H-pyrazole-4-carbaldehyde with dimethylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-pyrazole-4-carbaldehyde", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 1H-pyrazole-4-carbaldehyde to a reaction flask", "Step 2: Add dimethylamine to the reaction flask and stir at room temperature for 2 hours", "Step 3: Add hydrochloric acid to the reaction mixture and stir for an additional hour", "Step 4: Filter the resulting solid and wash with cold diethyl ether", "Step 5: Dry the solid under vacuum to obtain dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride" ] }

CAS No.

2694727-90-5

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.1

Purity

0

Origin of Product

United States

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